2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-[2-(ethoxymethyl)piperidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-13-9-10-5-3-4-6-11(10)7-8-12/h10,12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHJJMUATWASMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. The piperidine ring is known for its ability to interact with various biological targets, making derivatives of this structure valuable in drug development.
Chemical Structure and Properties
The compound features a piperidine moiety, which is a six-membered ring containing one nitrogen atom. The ethoxymethyl group attached to the piperidine enhances its solubility and may influence its pharmacokinetic properties. The molecular formula and weight are critical for understanding its interactions and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₁O₂ |
| Molecular Weight | 171.23 g/mol |
| Functional Groups | Piperidine, Ethoxymethyl |
The biological activity of this compound is thought to be mediated through its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions can lead to modulation of various physiological processes such as mood regulation, pain perception, and neuroprotection.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Compounds with piperidine structures have shown efficacy against various cancer cell lines. For instance, derivatives have demonstrated inhibition of melanoma cell lines with IC50 values in the low micromolar range, indicating significant cytotoxicity against these cells .
- Neuroprotective Effects : Studies have suggested that piperidine derivatives can exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
- Antimicrobial Properties : Some piperidine derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Case Studies
Several studies highlight the biological potential of similar compounds:
- Study on Anticancer Activity : A study reported that a related compound exhibited an IC50 of 0.021 µM against B16F10 melanoma cells, showcasing strong antiproliferative effects . This suggests that this compound may possess similar properties warranting further investigation.
- Neuropharmacological Evaluation : Another investigation into piperidine derivatives revealed their ability to enhance cognitive function in animal models, potentially through cholinergic pathways . This aligns with the expected mechanism of action for this compound.
Research Findings
Recent research has focused on synthesizing and evaluating various piperidine derivatives for their biological activities:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 1-[3-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone | Anticancer (melanoma) | 0.021 |
| Piperidine derivative X | Neuroprotective | Not specified |
| Compound Y | Antimicrobial | <0.016 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS: 1355178-81-2)
- Structure: Piperidine ring with a 4-fluorophenyl substituent and ethanone group.
- Properties : Higher lipophilicity due to the fluorophenyl group compared to the ethoxymethyl group in the target compound.
- Applications: Used in laboratory research but lacks ethanol functionality, limiting solubility in polar solvents .
2-(Piperidin-3-yloxy)ethan-1-ol Hydrochloride (CAS: 1803591-21-0)
- Structure: Ethanol linked to piperidine via an oxygen atom at the 3-position.
- Properties : The ether linkage enhances hydrolytic stability compared to direct C–N bonds. The hydrochloride salt improves aqueous solubility .
- Synthesis: Likely involves epoxide ring-opening or Mitsunobu reactions, differing from reductive amination used for ethoxymethyl derivatives .
2-[5-(Piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol (CAS: 1251923-87-1)
- Structure: Piperidine fused with a pyrazole ring and ethanol.
- Molecular weight (195.26 g/mol) is lower than the target compound due to the absence of ethoxymethyl .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Profile |
|---|---|---|---|
| 2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol* | ~215.3 (estimated) | Ethoxymethyl, ethanol | Moderate in polar solvents |
| 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone | 221.27 | 4-Fluorophenyl, ethanone | Low aqueous solubility |
| 2-(Piperidin-3-yloxy)ethan-1-ol HCl | 181.66 | Ether linkage, HCl salt | High aqueous solubility |
| 2-[5-(Piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol | 195.26 | Pyrazole, ethanol | Moderate in DMSO/EtOH |
*Estimated based on structural analogs.
Preparation Methods
General Synthetic Strategy
The preparation of 2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol typically involves:
- Functionalization of the piperidine nitrogen with an ethoxymethyl group.
- Introduction or preservation of the ethan-1-ol moiety on the side chain.
- Use of protecting groups when necessary to avoid side reactions.
- Controlled reaction conditions (solvent, temperature, atmosphere) to optimize yield.
Key Preparation Routes and Reaction Conditions
Reductive Amination Approach
- Method : Reductive amination of piperidine derivatives with aldehydes or ketones bearing the ethan-1-ol group.
- Details : The piperidine nitrogen is alkylated with an aldehyde or ketone that contains the ethan-1-ol functionality, followed by reduction using agents such as sodium cyanoborohydride.
- Solvents : Methanol or ethanol are commonly used as solvents under mild conditions.
- Advantages : This method allows for selective formation of the desired amine with minimal side products.
- Reference : Similar reductive amination strategies have been reported for related piperidine compounds, such as 2-amino-1-(4-methoxymethyl-piperidin-1-yl)-ethanone.
Protection-Deprotection Strategy
- Method : Protection of the amine and hydroxyl groups on intermediates to prevent undesired reactions during coupling steps.
- Example : Protection of the NH and OH groups using benzyl chloroformate and tert-butyldimethylsilyl chloride (TBSCl), respectively, followed by coupling and subsequent deprotection.
- Purpose : This strategy improves yields by preventing side reactions such as over-coupling or reaction with sulfonyl chlorides.
- Reference : This approach was used in the preparation of two-carbon side chain analogs involving 2-(2-piperidinyl)ethanol derivatives.
Alkylation with Ethoxymethyl Halides
- Method : Direct alkylation of piperidine nitrogen with ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide).
- Conditions : Typically carried out in polar aprotic solvents like dimethylformamide (DMF) under nitrogen atmosphere at elevated temperatures (100–160 °C).
- Workup : Organic layers are washed with brine, dried, and concentrated to isolate the product.
- Reference : Similar alkylation methods are described in patent literature for related piperidine derivatives.
Solvent and Reaction Environment Considerations
| Aspect | Details |
|---|---|
| Preferred solvents | Dimethylformamide (DMF), methanol, ethanol, dichloromethane, tetrahydrofuran (THF) |
| Atmosphere | Nitrogen atmosphere to prevent oxidation or moisture interference |
| Temperature range | 25 °C (room temperature) to 160 °C depending on reaction step |
| Workup procedures | Washing with brine (e.g., 25% NaCl solution), drying over anhydrous salts (e.g., MgSO4) |
These conditions ensure high purity and yield while minimizing side reactions.
Representative Synthetic Scheme
| Step | Reactants/Intermediates | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Piperidine + ethoxymethyl halide | DMF, N2 atmosphere, 100–160 °C | Formation of 2-(ethoxymethyl)piperidine |
| 2 | 2-(ethoxymethyl)piperidine + 2-chloroethanol | Base (e.g., triethylamine), solvent (MeOH) | Alkylation to introduce ethan-1-ol side chain |
| 3 | Protected intermediates (if needed) | Protecting groups: benzyl chloroformate, TBSCl | Avoids side reactions during coupling |
| 4 | Deprotection | Mild acidic or fluoride ion conditions | Regenerates free amine and hydroxyl groups |
| 5 | Purification | Extraction, washing, crystallization | Isolates pure this compound |
Research Findings and Optimization Insights
- Yield Improvement : Protection of functional groups during multi-step synthesis significantly improves overall yield and product purity.
- Solvent Effects : Use of polar aprotic solvents like DMF enhances nucleophilicity and reaction rates in alkylation steps.
- Temperature Control : Elevated temperatures accelerate reaction kinetics but require careful monitoring to avoid decomposition.
- Purification : Crystallization in alcohol solvents provides higher purity and yield compared to other solvents.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | Piperidine, aldehyde/ketone, NaBH3CN, MeOH | Mild conditions, selective | Requires careful control of pH |
| Protection-Deprotection | Boc or benzyl chloroformate, TBSCl | Prevents side reactions, higher yield | Additional steps increase time |
| Alkylation with Halides | Ethoxymethyl chloride/bromide, DMF, base | Direct, scalable | High temperature may cause byproducts |
| Crystallization Purification | Alcohol solvents | Improved purity and yield | Solvent choice critical |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol?
- Methodological Answer : The synthesis typically involves alkylation of a piperidine precursor with ethylene oxide derivatives under basic conditions. For example, reacting 2-(ethoxymethyl)piperidine with ethylene glycol derivatives in the presence of sodium hydroxide (NaOH) as a catalyst at 60–80°C yields the target compound. Reaction optimization should focus on solvent selection (e.g., THF or ethanol), catalyst concentration (5–10% molar ratio), and temperature control to minimize side reactions like over-alkylation. Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : - and -NMR to confirm the presence of the ethoxymethyl group (δ ~3.5–3.7 ppm for CHO) and hydroxyl group (δ ~1.5–2.0 ppm).
- FT-IR : Peaks at 3300–3500 cm (O-H stretch) and 1100–1250 cm (C-O-C stretch).
- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H] at m/z 216.3 (CHNO) .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer : Prioritize receptor-binding assays (e.g., serotonin or dopamine receptors due to structural similarity to psychoactive piperidine derivatives) using radioligand displacement. For cytotoxicity, use MTT assays on HEK-293 or HepG2 cell lines. Dose-response curves (1–100 µM) and IC calculations are critical. Include positive controls (e.g., known receptor antagonists) and validate with triplicate experiments .
Advanced Research Questions
Q. How does the ethoxymethyl group influence receptor binding affinity compared to unsubstituted piperidine analogs?
- Methodological Answer : Conduct comparative molecular docking studies (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., 5-HT or μ-opioid receptors). The ethoxymethyl group may enhance hydrophobic interactions or alter hydrogen-bonding networks. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (K, k/k) .
Q. What strategies resolve contradictory pharmacokinetic data (e.g., bioavailability vs. metabolic stability)?
- Methodological Answer : Use tiered testing:
- In vitro microsomal assays (human liver microsomes) to assess metabolic stability (t, CL).
- Caco-2 permeability assays to evaluate absorption.
Contradictions between high permeability (e.g., P > 1 × 10 cm/s) and low bioavailability may stem from first-pass metabolism. Adjust dosing regimens or introduce prodrug modifications .
Q. How can regioselectivity challenges during functionalization of the piperidine ring be addressed?
- Methodological Answer : Employ directing groups (e.g., Boc-protection) or transition-metal catalysis (e.g., Pd-mediated C-H activation) to control substitution sites. For example, Ru-catalyzed oxidation can selectively target the 4-position of the piperidine ring. Monitor regioselectivity via LC-MS and computational modeling (DFT for transition-state analysis) .
Data Contradiction Analysis
Q. Why do in vivo neuropharmacological effects vary across studies despite consistent in vitro receptor activity?
- Methodological Answer : Variations may arise from:
- Blood-brain barrier (BBB) penetration : Measure logP (optimal range: 2–3) and use in situ perfusion models.
- Metabolite interference : Perform metabolite profiling (LC-QTOF-MS) to identify active/inactive derivatives.
- Species-specific receptor isoforms : Validate targets in humanized mouse models .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis/purification.
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste.
- First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
